1,3-Butanediol

Catalog No.
S603742
CAS No.
107-88-0
M.F
C4H10O2
C4H10O2
CH3CHOHCH2CH2OH
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Butanediol

CAS Number

107-88-0

Product Name

1,3-Butanediol

IUPAC Name

butane-1,3-diol

Molecular Formula

C4H10O2
C4H10O2
CH3CHOHCH2CH2OH

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3

InChI Key

PUPZLCDOIYMWBV-UHFFFAOYSA-N

SMILES

Array

solubility

Miscible with water
Practically insoluble in aliphatic hydrocarbons, benzene, toluene, carbon tetrachloride, ethanolamines, mineral and linseed oil; soluble in acetone, methyl ethyl ketone, ethanol, dibutyl phthalate, castor oil
Slightly soluble in ether
1000 mg/mL at 25 °C
Solubility in water: good

Synonyms

(RS)-1,3-Butanediol; (±)-Butane-1,3-diol; 1,3-Butylene Glycol; 1,3-Dihydroxybutane; 1-Methyl-1,3-propanediol; 13BGK; 3-Hydroxy-1-butanol; Butylene Glycol; DL-1,3-Butanediol; Jeechem Bugl; Methyltrimethylene Glycol; NSC 402145; Niax DP 1022; β-Butylen

Canonical SMILES

CC(CCO)O

The exact mass of the compound 1,3-Butanediol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.10 m1000 mg/ml at 25 °cmiscible with waterpractically insoluble in aliphatic hydrocarbons, benzene, toluene, carbon tetrachloride, ethanolamines, mineral and linseed oil; soluble in acetone, methyl ethyl ketone, ethanol, dibutyl phthalate, castor oilslightly soluble in ether1000 mg/ml at 25 °csolubility in water: good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402145. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Butylene Glycols - Supplementary Records. It belongs to the ontological category of butanediol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

1,3-Butanediol (1,3-BDO) is a four-carbon, high-purity aliphatic diol characterized by its asymmetric structure, low volatility, and dual hydroxyl functionality. In industrial and chemical procurement, it is primarily sourced as a premium humectant, a highly effective solvent for botanical extracts, and a specialized chain extender in polymer synthesis. Unlike simpler linear glycols, its pendant methyl group disrupts molecular packing, making it highly valuable for synthesizing amorphous polyesters and polyurethanes. Furthermore, its excellent toxicological profile and lack of regulatory restrictions make it a foundational ingredient in personal care, cosmetics, and advanced material formulations where safety, transparency, and moisture retention are critical [1].

Substituting 1,3-Butanediol with cheaper, ubiquitous alternatives like Propylene Glycol (PG) or its linear isomer 1,4-Butanediol (1,4-BDO) introduces severe formulation and compliance risks. In cosmetic and topical pharmaceutical applications, replacing 1,3-BDO with PG significantly increases the risk of skin sensitization and contact dermatitis, compromising hypoallergenic product claims. In polymer manufacturing, substituting 1,3-BDO with 1,4-BDO fundamentally alters the mechanical properties of the end product; the linear structure of 1,4-BDO drives rapid crystallization, destroying the transparency and flexibility required in amorphous resins. Crucially, 1,4-BDO is a heavily monitored precursor (metabolizing to GHB), meaning its procurement triggers strict regulatory auditing, whereas 1,3-BDO remains entirely free of such compliance burdens [1].

Polymer Crystallinity and Optical Clarity in Polyurethane Synthesis

When used as a chain extender in thermoplastic polyurethane (TPU) synthesis, the structural asymmetry of 1,3-Butanediol prevents the tight molecular packing seen with linear diols. Studies comparing TPUs synthesized with 1,4-BDO versus 1,3-BDO demonstrate that 1,4-BDO yields highly crystalline, opaque polymers. In contrast, 1,3-BDO disrupts the hard-segment microphase separation, resulting in completely amorphous, highly transparent, and more viscous polymers with a glass transition temperature shifted higher by approximately 15 °C [1].

Evidence DimensionPolymer morphology and optical transparency
Target Compound DataYields amorphous, highly transparent TPUs with disrupted crystalline domains
Comparator Or Baseline1,4-Butanediol (Yields highly crystalline, opaque TPUs)
Quantified DifferenceComplete suppression of hard-segment crystallization leading to high optical clarity
ConditionsOne-shot solvent-free bulk polymerization of TPUs

Buyers manufacturing transparent elastomers, soft-touch plastics, or shape-memory polymers must select 1,3-BDO to prevent unwanted crystallization and ensure optical clarity.

Regulatory Compliance and Supply Chain Risk

The isomeric difference between 1,3-BDO and 1,4-BDO dictates entirely different metabolic pathways and regulatory statuses. 1,4-BDO is metabolized in vivo into gamma-hydroxybutyrate (GHB), a central nervous system depressant. Consequently, 1,4-BDO is a strictly monitored chemical in many jurisdictions, requiring DEA or equivalent regulatory tracking, secure storage, and end-user declarations. 1,3-Butanediol does not metabolize to GHB, possesses a highly favorable toxicological profile, and is classified as safe for cosmetic and food-contact applications without precursor monitoring [1].

Evidence DimensionPrecursor monitoring and regulatory status
Target Compound DataNon-controlled, unrestricted procurement
Comparator Or Baseline1,4-Butanediol (Monitored GHB precursor, highly restricted)
Quantified DifferenceElimination of regulatory tracking and compliance overhead
ConditionsIndustrial procurement and supply chain management

Procuring 1,3-BDO eliminates the severe legal liabilities, auditing costs, and supply chain bottlenecks associated with handling controlled substance precursors.

Dermatological Tolerability and Sensitization Potential

In personal care formulations, 1,3-Butanediol is frequently evaluated against Propylene Glycol (1,2-Propanediol) as a primary humectant and solvent. Clinical patch testing and safety assessments indicate that Propylene Glycol acts as a known sensitizer and irritant at higher concentrations, frequently causing allergic contact dermatitis. 1,3-Butanediol, owing to its slightly larger molecular weight and different lipophilicity, exhibits a drastically lower incidence of skin irritation, allowing it to be safely formulated at high concentrations without compromising the epidermal barrier [1].

Evidence DimensionSkin sensitization and irritation potential
Target Compound DataNegligible sensitization, safe at high formulation percentages
Comparator Or BaselinePropylene Glycol (Known sensitizer at elevated concentrations)
Quantified DifferenceSignificant reduction in allergic contact dermatitis incidence
ConditionsTopical cosmetic and pharmaceutical formulations

Formulators of premium, hypoallergenic, or sensitive-skin products must procure 1,3-BDO to achieve high humectant loading without triggering consumer allergic reactions.

Antimicrobial Preservative Boosting Efficacy

1,3-Butanediol functions not only as a solvent but as an active preservative booster. By altering the osmotic pressure and increasing the permeability of microbial cell membranes, 1,3-BDO works synergistically with primary preservatives. When compared to standard humectants like glycerin, which provide no antimicrobial boosting and can even support microbial growth if water activity is high, the inclusion of 1,3-BDO significantly lowers the Minimum Inhibitory Concentration (MIC) required for primary preservatives to achieve broad-spectrum efficacy against bacteria and fungi [1].

Evidence DimensionPreservative boosting capacity
Target Compound DataActively lowers MIC of primary preservatives
Comparator Or BaselineGlycerin (No preservative boosting; potential microbial food source)
Quantified DifferenceMeasurable reduction in required primary preservative concentration
ConditionsAqueous cosmetic and topical pharmaceutical emulsions

Allows buyers to formulate 'clean label' products by reducing the total load of harsh primary preservatives, lowering formulation costs and improving consumer safety.

Synthesis of Transparent Thermoplastic Polyurethanes (TPUs)

Utilizing 1,3-BDO as a chain extender to deliberately disrupt polymer crystallinity, yielding highly transparent, flexible, and amorphous resins for specialty coatings, optical plastics, and smart materials [1].

Unrestricted Industrial Solvent Applications

Replacing 1,4-BDO in industrial solvent and intermediate applications to bypass the severe regulatory auditing, storage costs, and legal liabilities associated with GHB precursors [2].

Hypoallergenic Cosmetic Formulations

Acting as the primary humectant and botanical extract solvent in sensitive-skin serums and lotions, replacing Propylene Glycol to eliminate the risk of contact dermatitis and sensitization [3].

Clean-Label Preservative Systems

Serving as a dual-action solvent and preservative booster in aqueous emulsions, allowing formulators to drastically reduce the concentration of traditional, potentially irritating preservatives while maintaining broad-spectrum antimicrobial efficacy [4].

Physical Description

Liquid
Very hygroscopic liquid; Pure form is colorless; [Merck Index]
COLOURLESS VISCOUS HYGROSCOPIC LIQUID.

Color/Form

Viscous liquid
Pure compound is colorless

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

90.068079557 Da

Monoisotopic Mass

90.068079557 Da

Boiling Point

207.5 °C
207.50 °C. @ 760.00 mm Hg
207.5Â °C

Flash Point

121 °C
250 °F (121 °C) (Cleveland Open Cup)
121Â °C

Heavy Atom Count

6

Taste

Sweet flavor with bitter aftertaste

Vapor Density

Relative vapor density (air = 1): 3.2

Density

1.0053 g/cu cm at 20 °C
Relative density (water = 1): 1.00

LogP

log Kow = -0.29 (est)

Odor

Practically odorless
Odorless when pure

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

< -50 °C

UNII

3XUS85K0RA

Related CAS

55251-78-0

GHS Hazard Statements

Aggregated GHS information provided by 2486 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1135 of 2486 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1351 of 2486 companies with hazard statement code(s):;
H226 (95.19%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1,3-Butanediol is a viscous liquid. It has a sweet flavor with bitter aftertaste. It is odorless when pure. It is highly soluble in water. USE: 1,3-Butanediol is an important commercial chemical. It is used in personal care products like sunscreen, lotions and hair products. It is used to make polyester, polyurethane and plastics. It is added to food to preserve freshness and add flavor. 1,3-Butanediol was used as a de-icing agent for airplanes. EXPOSURE: Workers that use or produce 1,3-butanediol may have direct skin contact. The general population may be exposed when eating food or using consumer products containing 1,3-butanediol. If 1,3-butanediol is released to the environment it will be broken down in air. It is not expected to be broken down by light. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: 1,3-Butanediol is a strong eye irritant. It is not a skin irritant, but allergic skin reactions may occur in certain people. Data for the potential for 1,3-butanediol to produce other toxic effects in humans were not available. Impaired liver and kidney function, seizures, decreased activity, and decreased body weight were observed in laboratory animals repeatedly fed extremely high levels of 1,3-butanediol. No adverse health effects were observed in laboratory animals exposed to moderate to high oral doses for weeks or months. Infertility and abortion were not observed in laboratory animals fed 1,3-butanediol prior to mating through pregnancy and delivery. No birth defects were observed in offspring. No evidence of cancer was observed in laboratory rats fed 1,3-butanediol for 2 years. The potential for 1,3-butanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXP THER/ This study examined the effect of 1,3-butanediol on the selective loss of CA1 pyramidal neurons following a short period of near-complete forebrain ischemia. Injection of 55 mmol 1,3-butanediol/kg body weight at 24 h of recirculation and again at 36 hr following 10 min of forebrain ischemia markedly reduced damage to CA1 neurons examined at 72 hr of recirculation compared with that in saline-treated rats. Comparable treatment with ethanol did not cause significant protection. Neuronal loss was also not reduced by 1,3-butanediol treatment when the ischemic period was extended to 15 min or by single treatments at 24 hr or 36 hr following 10 min of ischemia. However, a single treatment 5 min after reversal of 10 min of ischemia was effective in ameliorating cell loss. The difference in effectiveness of 1,3-butanediol following 10 min and 15 min of ischemia is consistent with a number of previous studies, indicating that the processes leading to loss of CA1 neurons are modified when the ischemic period is extended. Previous findings that 1,3-butanediol reduced damage in other ischemia-susceptible neuronal subpopulations but not in CA1 neurons most likely reflected the longer period of ischemia which was used. The results of the present investigation demonstrate that administration of 1,3-butanediol offers a novel approach for interfering with post-ischemic loss of CA1 neurons following a brief ischemic period which is effective even when initiated after prolonged recirculation periods.
/EXP THER/ The biochemical effect of S-1,3-butanediol on streptozotocin induced diabetic rats was studied. Rats were made diabetic by the intraperitoneal injection of 40 mg/kg body weight streptozotocin in sodium citrate buffer. A dosage of 25 mmol/kg body weight of S-1,3-butanediol was injected intraperitoneally for treatment. The streptozotocin induced diabetic rats showed a marked increase in blood glucose level, and significant increase in the level of cholesterol, triglycerides and free fatty acids. The glycogen levels in liver and kidney were greatly decreased in diabetic rats. Treatment with butanediol normalized the glucose and glycogen level but had no significant effect on protein and lipid levels.
/EXP THER/ We previously showed that intrastriatal administration of aminooxyacetic acid (AOAA) produces striatal lesions by a secondary excitotoxic mechanism associated with impairment of oxidative phosphorylation. In the present study, we show that and the specific complex I inhibitor rotenone produces a similar neurochemical profile in the striatum, consistent with an effect of AOAA on energy metabolism. Lesions produced by AOAA were dose-dependently blocked by MK-801, with complete protection against GABA and substance P depletions at a dose of 3 mg/kg. AOAA lesions were significantly attenuated by pretreatment with either 1,3-butanediol or coenzyme Q10, two compounds which are thought to improve energy metabolism. These results provide further evidence that AOAA produces striatal excitotoxic lesions as a consequence of energy depletion and they suggest therapeutic strategies which may be useful in neurodegenerative diseases.
/EXP THER/ In order to assess the therapeutic value of 1,3 butanediol in ethylene glycol toxicosis, mixed-bred dogs were given an oral dose of commercial antifreeze at 6 mL/kg of body weight (0 hour) and treated (IV) 7 times at 6-hour intervals with 5.5 mL/kg of body weight 1,3 butanediol solution (20% in physiological saline solution) beginning at 8, 12, and 21 hours. Serum glycolic acid concentration was quantitated by high-pressure liquid chromatography. Three dogs that were given ethylene glycol, but no 1,3 butanediol treatment, died with elevated serum glycolic acid concentrations. Five dogs were given ethylene glycol and 1,3 butanediol treatment. Of 2 dogs treated at 8 hours, 1 survived and 1 died at 39 hours; 1 treated at 12 hours and 1 treated at 21 hours survived; 1 dog died soon (27 hours) after treatment was initiated at 21 hours. Four of the 5 dogs had dramatically decreased serum glycolic acid concentrations after 1,3 butanediol treatment, indicating its effectiveness in inhibiting alcohol dehydrogenase-dependent glycolic acid formation in vivo.
/EXP THER/ Pre-partum feeding of 1,3-butanediol to sows has been shown to improve the metabolic status and survival rate of neonatal pigs. To evaluate the efficacy of short-term, pre-partum feeding of 1,3-butanediol on pig and sow productivity on a large scale and low concentration was the focus of the research. The secondary objective was to determine if pre-partum feeding of 1,3-butanediol had any effect on survival rate and weight gain of lesser body weight pigs, sow body weight and subsequent sow reproductive performance. In a large commercial unit, 2537 sows were fed one of two pre-partum diets (0% or 4.55% 1,3-butanediol) on Day 108+/-3 of pregnancy. 1,3-butanediol provided 8% of the total metabolizable energy. Pigs born live in those litters were equalized by cross-fostering among sows receiving the same pre-partum diet. Pigs were weaned from the sows at 16+/-3 days post-partum and return of sows to estrus and conception rates were determined. Pre-partum feeding of 1,3-butanediol reduced (P=0.01) pre-weaning pig mortalities from 1.44 to 1.24 pigs per litter. The reduction in pig mortality was independent of length of 1,3-butanediol feeding (4 to 11 days). In a subset of 750 litters, four lesser birth-weight pigs from each litter were tagged and monitored to determine the effect of 1,3-butanediol on survival rates and pre-weaning weight gain of pigs with the greatest mortality risk. 1,3-butanediol reduced (P=0.01) pre-weaning mortality of these low birth weight pigs by 5.27%. Based on these data, short-term pre-partum feeding of 1,3-butanediol effectively improves pre-weaning pig productivity at a lower concentration than previously reported.

Vapor Pressure

0.02 [mmHg]
0.02 mm Hg at 20 °C
Vapor pressure, Pa at 20Â °C: 8

Pictograms

Flammable

Flammable

Impurities

Crude diol often contains acetaldehyde, butyraldehyde, crotonaldehyde, various oligomers of the aldehydes, as well as several acetals.

Other CAS

6290-03-5
107-88-0

Metabolism Metabolites

Butanediol is metabolized by the liver... beta-hydroxybutyric acid /a main metabolite/ is further metabolized in the tricarboxylic acid cycle to carbon dioxide, which accounts for about 90% of the dose administered. In other studies... in which rats were fed 1,3-butanediol for 3 to 7 weeks, it was found that the blood level of beta-hydroxybutyrate, was also higher than normal.
R- and S-1,3-butylene glycol are taken up by the isolated liver of fed or starved rats at the same rate. R-1,3-butylene glycol is mainly transformed to the physiological ketone bodies R-3-hydroxybutyrate and acetoacetate. Only 29-38&% of the S-enantiomer are converted into physiological ketone bodies. The S-enantiomer is further metabolised to S-3-hydroxybutyrate (not a natural compound), lipids and carbon dioxide. Based on these results it can be concluded that the test item is metabolised via physiological pathways, suggesting that it has a low potential to accumulate.

Associated Chemicals

1,3-Butanediol (d); 24621-61-2
1,3-Butanediol (dl); 18826-95-4
1,3-Butanediol (l); 6290-03-5

Wikipedia

1,3-Butanediol

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Solvent; Humectant

Methods of Manufacturing

Acetaldol is prepared by acetaldehyde self-condensation in aqueous alkaline solutions. Acetaldehyde conversion cannot be carried higher than 66.6% because aldol and acetaldehyde combine to yield 2,6-dimethyl-1,3-dioxan-4-ol. The bound acetaldehyde is held so tenaciously that most commercial aldol is essentially equivalent to 2,6-dimethyl-1,3-dioxan-4-ol: Higher condensation products are often present. It is difficult to decompose 2,6-dimethyl-1,3-dioxan-4-ol into aldol without simultaneously dehydrating it to crotonaldehyde. Steam stripping is one of the most practical ways of removing the bound acetaldehyde. Aldol is led directly to a hydrogenation system where it is reduced in the presence of Raney nickel or other catalysts. Any of the acetaldehyde or 2,6-dimethyl-1,3-dioxan-4-ol left is reduced to ethanol and 2,4-dimethyl-1,3-dioxane, both of which are efficiency losses for the process. Low-boilers are striped from the hydrogenated product and pure 1,3-butylene glycol is obtained by distillation under reduced pressure.
Usually prepared by catalytic hydrogenation of aldol using Raney nickel.
From formaldehyde and propylene via pressure and a catalyst.
1,3-Butylene glycol can be recovered as a by-product of ethyl acetate manufactured through the Tischenko reaction of acetaldehyde.

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
1,3-Butanediol: ACTIVE
1,3-Butylene glycol efficient antimicrobial agent, inhibiting gram-neg & gram-pos microorganisms, molds & yeasts. It is not sporicidal.
Produced as an intermediate in the manufacture of butadiene from acetadol. This process has, however, been abandoned by most companies.

Analytic Laboratory Methods

Method: NIOSH 5523, Issue 1; Procedure: gas chromatography with flame ionization detection; Analyte: 1,3-butylene glycol; Matrix: air; Detection Limit: 6 ug/sample.
GC/MS.

Clinical Laboratory Methods

A young man was found to have 1,3-butanediol in his blood, much more after ethanol ingestion. This substance reacted in the enzyme procedure for measuring blood alcohol, giving falsely high values. The 1,3-butanediol was detected by gas chromatography.
We developed gas chromatographic-mass spectrometric assays for the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and their corresponding hydroxyacids, lactate, beta-hydroxybutyrate, and beta-hydroxypentanoate (3-hydroxyvalerate) in biological fluids. The corresponding ketoacids, acetoacetate and beta-ketopentanoate, can be assayed simultaneously by pretreating the samples with NaB2H4. The assays involve spiking the samples with deuterated internal standards, deproteinization, ether extraction, and derivatization of the carboxyl groups with (R,S)-2-butanol/HCl and of the hydroxyl groups with chiral (S)-(+)-2-phenylbutyryl chloride. Mass spectrometric analysis is conducted under ammonia positive chemical ionization. We used these assays to follow the metabolism of diol enantiomers in dogs. For (R,S)-1,3-butanediol and (R,S)-1,3-pentanediol, the uptakes from dog plasma of the R and S enantiomer of each diol were identical. In contrast, the metabolism of (S)-1,2-propanediol was faster than that of (R)-1,2-propanediol. (R)-1,2-Propanediol is formed during acetone metabolism, while (R,S)-1,3-butanediol and (R,S)-1,3-pentanediol are potential nutrients.

Interactions

1,3-Butanediol and phlorhizin were used to induce ketonemia and hypoglycemia in steers. Oral administration of butanediol increased blood beta-hydroxybutyrate (BHB) and plasma nonesterified fatty acids (NEFA) and decreased serum glucose. Subcutaneous injections of phlorhizin, given in addition to butanediol orally, further increased NEFA and BHB concentrations and decreased glucose. Dietary niacin supplementation of steers given phlorhizin and butanediol caused serum glucose concentration to increase and blood BHB and plasma NEFA concentrations to decrease.
Evidence previously reported suggest that 1,3-butanediol (BD) enhances the hepatotoxic effect of a single small dose of carbon tetrachloride (CCl4) in a dose-related manner. The present study provides additional information concerning the quantitative relationship between the severity of the ketotic state produced by BD and the magnitude of the potentiation observed and emphasizes the use of ketone bodies (KB) to predict the potential hazard of the BD-CCl4 interaction. Liver damage was modulated in male Sprague-Dawley rats by varying the concentration of the BD solutions ingested prior to a CCl4 challenge (0.1 ml/kg, i.p.). These data were compared to ketone bodies in plasma, hepatic tissue and urine. BD produced a dose-dependent metabolic ketosis observable at dosages between 1.1 and 9.9 g/kg per day given for 7 days. Plasma and liver data correlated well together. Concomitantly, potentiation of the CCl4-induced liver injury was also dose-related for the same dosage range; the minimum effective dosage of BD for potentiation was estimated as 1.1 g/kg per day. The linear correlations between hepatic or plasma KB values and the indices of hepatic dysfunction (ALT, OCT) were highly significant. Using a semiquantitative method, a correlation was also found for the urinary KB data. These results suggest that plasma KB concentrations might be useful for predicting possible potentiation of the hepatonecrotic effect of CCl4 by BD.
For 28 days, four steers received l,3-butanediol, which causes ketonemia, and phlorizin, which causes glucosuria. Steers also were fasted for 9 days. Effects of treatments on concentrations of metabolites in blood and liver and on kinetics of glucose metabolism were determined. Treatments were: control, control with dietary butanediol plus injected phlorizin, and fasting. Fasting caused hypoinsulinemia and decreased liver glycogen by 60%. Butanediol plus phlorizin and fasting caused 18% and 19% decreases of plasma glucose and 2.5- and 6-fold increses of free fatty acid concentrations in blood plasma. Glucose irreversible loss averaged 371, 541, and 182 g/day during control, butanediol plus phlorizin treatment, and fasting. Butanediol plus phlorizin increased-liver ketone body concentrations, caused glucosuria, ketonuria, and ketonemia, but did not affect insulin, glucagon, or growth hormone concentrations in plasma or triglyceride and glycogen contents in liver. Steers given butane plus phlorizin did not show all the usual signs of lactation ketosis, but the treatment still offers promise for studying causes and effects of ketosis.
Rats maintained on 1,3-butanediol exhibit potentiated cholestatic responses to taurolithocholate or manganese-bilirubin injections; with alpha-naphthylisothiocyanate, the hyperbilirubinemia is enhanced but not the depression in bile flow.

Dates

Last modified: 08-15-2023

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